molecular formula C24H21NO4 B12157234 ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12157234
M. Wt: 387.4 g/mol
InChI Key: CMWPYJCDWIPHLI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then cyclized with a naphthofuran derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-{[(2-chlorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
  • Ethyl 2-methyl-4-{[(2-fluorophenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate

Uniqueness

Ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern and the presence of the naphthofuran core. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(2-methylphenyl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO4/c1-4-28-24(27)20-15(3)29-23-17-11-7-6-10-16(17)22(26)18(21(20)23)13-25-19-12-8-5-9-14(19)2/h5-13,26H,4H2,1-3H3

InChI Key

CMWPYJCDWIPHLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4C)C

Origin of Product

United States

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